2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde
Description
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is a pyrrole-derived heterocyclic compound characterized by a carbaldehyde group at position 3, methyl substituents at positions 2 and 5, and a 3-phenylpropyl chain at position 1 of the pyrrole ring (Figure 1). Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility. Structural determination of such compounds often employs crystallographic tools like SHELX software for refinement and analysis .
Properties
IUPAC Name |
2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPYJLGMYKETDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formylation: The formyl group at the 3-position of the pyrrole ring can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrrole derivatives.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
Physicochemical Properties
- Solubility : The 3-phenylpropyl group in the target compound likely reduces aqueous solubility compared to smaller pyrrole derivatives.
- Stability : Carbaldehydes are prone to oxidation, necessitating stabilization under inert conditions. Thiadiazoles, in contrast, are more stable under ambient conditions .
Research Findings and Implications
- Structural insights : Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) is critical for confirming the stereochemistry and conformation of such heterocycles .
- Synthetic challenges : The bulky 3-phenylpropyl substituent may hinder regioselective reactions, a common issue in pyrrole chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
